![molecular formula C13H9FN2O3 B4768518 N-(2-fluorophenyl)-2-nitrobenzamide](/img/structure/B4768518.png)
N-(2-fluorophenyl)-2-nitrobenzamide
Overview
Description
N-(2-fluorophenyl)-2-nitrobenzamide, also known as FNBA, is a synthetic compound that has gained attention in scientific research due to its unique properties. FNBA is a member of the nitrobenzamide family, which is known for its potential as a drug candidate. In
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-nitrobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in inflammation and cancer. N-(2-fluorophenyl)-2-nitrobenzamide has also been shown to induce cell death in cancer cells, making it a potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-nitrobenzamide.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. N-(2-fluorophenyl)-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-fluorophenyl)-2-nitrobenzamide has been shown to have antibacterial properties, making it a potential treatment for bacterial infections.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-2-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable under a range of conditions, making it suitable for a variety of experiments. However, N-(2-fluorophenyl)-2-nitrobenzamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-2-nitrobenzamide. One area of interest is its potential as a drug candidate for the treatment of cancer and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its efficacy. Additionally, N-(2-fluorophenyl)-2-nitrobenzamide has potential as a fluorescent probe for imaging applications. Further research is needed to explore its potential in this area. Finally, N-(2-fluorophenyl)-2-nitrobenzamide has antibacterial properties that could be explored further for the development of new antibiotics. Overall, N-(2-fluorophenyl)-2-nitrobenzamide is a promising compound that has the potential to make significant contributions to scientific research and drug development.
Scientific Research Applications
N-(2-fluorophenyl)-2-nitrobenzamide has been widely used in scientific research due to its potential as a drug candidate. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(2-fluorophenyl)-2-nitrobenzamide has also been studied for its potential as a fluorescent probe for imaging applications. Its unique properties make it a promising candidate for further research and development.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAJMFYAQHUJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-nitrobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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